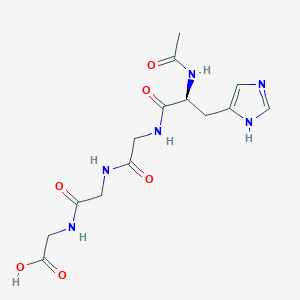
N-Acetyl-L-histidylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-histidylglycylglycylglycine is a synthetic peptide composed of N-acetylated histidine and three glycine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The N-acetyl-L-histidine is coupled to the resin using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Elongation: The glycine residues are sequentially added using similar coupling and deprotection steps.
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form this compound oxide.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-histidylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-histidylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated histidine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-L-leucine: Studied for its potential in treating neurological disorders.
N-Acetyl-L-tyrosine: Investigated for its role in protein synthesis and metabolism.
Uniqueness
N-Acetyl-L-histidylglycylglycylglycine is unique due to its specific sequence and the presence of an acetylated histidine residue. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
642441-93-8 |
|---|---|
Molekularformel |
C14H20N6O6 |
Molekulargewicht |
368.35 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)20-10(2-9-3-15-7-19-9)14(26)18-5-12(23)16-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,23)(H,17,22)(H,18,26)(H,20,21)(H,24,25)/t10-/m0/s1 |
InChI-Schlüssel |
OTOHPMJPKHCVRY-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



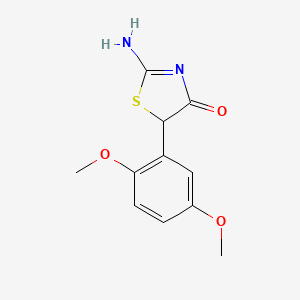
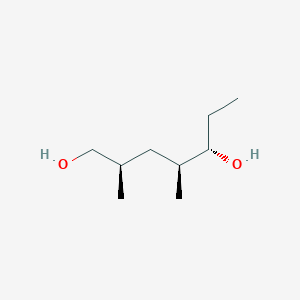
![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
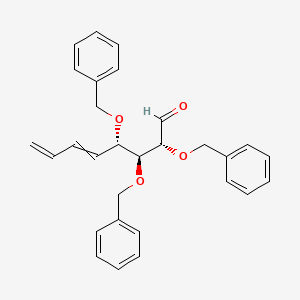
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
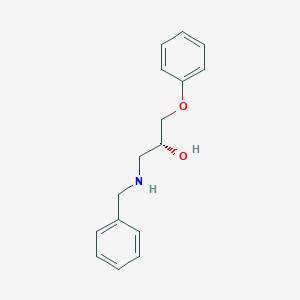
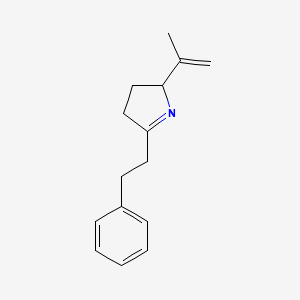
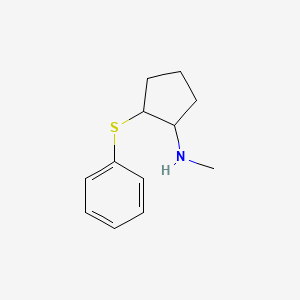

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
